molecular formula C22H24ClN3O2 B2851285 N-(3-chlorobenzyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide CAS No. 1775408-93-9

N-(3-chlorobenzyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No. B2851285
CAS RN: 1775408-93-9
M. Wt: 397.9
InChI Key: HSMFSWLCJAPFNC-UHFFFAOYSA-N
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Description

The compound “N-(3-chlorobenzyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide” is a quinazoline derivative. Quinazoline and its derivatives are known for their diverse biological activities, including anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities . They are considered important chemicals for the synthesis of various physiologically significant and pharmacologically utilized molecules .

Scientific Research Applications

Cytotoxic Agents

Quinazolinone derivatives, including the compound , have been synthesized as cytotoxic agents . These compounds have shown potential activity against cancer cell lines, which could lead to rational drug designing of cytotoxic agents .

Anti-Tumor Activity

Quinazolinone derivatives have been evaluated for their antiproliferative activities against human cancer cell lines . The compound “N-(3-chlorobenzyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide” could potentially be part of this research.

Inhibition of Cell Migration

Some quinazolinone derivatives have shown the ability to inhibit the colony formation and migration of certain cancer cells . This could be a potential application of the compound .

Induction of Apoptosis

Quinazolinone derivatives have been found to induce apoptosis in certain cancer cells . This means they could potentially be used to trigger programmed cell death in cancerous cells.

Cell Cycle Arrest

Certain quinazolinone derivatives have been found to induce cell cycle arrest at the G1-phase . This could be another potential application of the compound .

EGFR Tyrosine Kinase Inhibition

Docking studies suggest that quinazolinone derivatives may bind with the EGFR tyrosine kinase domains . This could potentially make them effective in treating cancers that are driven by mutations in the EGFR gene.

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O2/c1-25-19-13-16(21(27)24-14-15-6-5-7-17(23)12-15)9-10-18(19)22(28)26-11-4-2-3-8-20(25)26/h5-7,9-10,12-13,20H,2-4,8,11,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMFSWLCJAPFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorobenzyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide

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